N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide
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Description
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide is a useful research compound. Its molecular formula is C19H30N2O4S and its molecular weight is 382.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Cyclic Sulfonamides : The synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions illustrates the versatility of sulfonamide compounds in forming complex and potentially bioactive structures (Greig, Tozer, & Wright, 2001).
Complex Heterocyclic Systems : Research into creating new polycyclic systems containing fragments like 1,4-benzodiazepine and isoindolinone through dehydration methods shows the potential for developing compounds with significant pharmacological properties (Ukhin et al., 2011).
Photophysical Properties
Study of Oxazepine Derivatives : The investigation into the photophysical properties of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a representative of pyrrole-fused dibenzo[b,f][1, 4]oxazepines, indicates the potential of these compounds in materials science due to their strong blue emission (Petrovskii et al., 2017).
Potential Applications in Drug Discovery
Carbonic Anhydrase Inhibitors : The development of [1,4]oxazepine-based primary sulfonamides as carbonic anhydrase inhibitors highlights the therapeutic applications of sulfonamide derivatives in treating conditions like glaucoma, epilepsy, and mountain sickness (Sapegin et al., 2018).
Antimalarial and Antiviral Agents : Theoretical and experimental studies on sulfonamides as potential antimalarial and COVID-19 drugs suggest that these compounds could be valuable in the development of new therapies for infectious diseases (Fahim & Ismael, 2021).
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]propane-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4S/c1-13(2)9-10-21-16-11-15(20-26(23,24)14(3)4)7-8-17(16)25-12-19(5,6)18(21)22/h7-8,11,13-14,20H,9-10,12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFABKSBDCTTKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NS(=O)(=O)C(C)C)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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